3-Chlorobicyclo[2.2.1]hept-5-en-2-one
Description
Significance and Context of Bicyclo[2.2.1]hept-5-en-2-one Derivatives in Organic Synthesis
Bicyclo[2.2.1]hept-5-en-2-one and its derivatives are highly valued as intermediates in organic synthesis. Their rigid bicyclic structure provides a predictable stereochemical environment, making them excellent starting materials for the synthesis of natural products and other complex target molecules. The strained double bond in the norbornene system is particularly reactive towards a variety of reagents, allowing for a wide range of functionalization reactions.
These derivatives serve as key building blocks in the synthesis of prostaglandins, terpenes, and carbocyclic nucleosides. The versatility of the bicyclo[2.2.1]heptane framework allows for its elaboration into a diverse array of molecular architectures. For instance, the Baeyer-Villiger oxidation of substituted bicyclo[2.2.1]hept-5-en-2-ones provides access to lactones, which are important precursors for many biologically active compounds.
The strategic placement of functional groups on the norbornenone scaffold allows for the construction of multiple stereocenters with high levels of control. This has made them indispensable tools for chemists engaged in the total synthesis of complex natural products.
Overview of Research Trajectories for Halogenated Norbornenones
Research into halogenated norbornenones has been driven by the desire to explore the influence of halogen substitution on the reactivity and spectroscopic properties of this bicyclic system. The introduction of a halogen atom can significantly alter the electron distribution within the molecule, affecting the reactivity of both the carbonyl group and the double bond.
Studies have often focused on the synthesis of various halogenated isomers and the investigation of their chiroptical properties, such as circular dichroism. doaj.org The position and stereochemistry of the halogen atom have been shown to have a profound impact on these properties.
A notable reaction of a halogenated norbornenone is the photolysis of exo-3-chlorobicyclo[2.2.1]hept-5-en-2-one. tandfonline.com This photochemical transformation leads to a stereospecific rearrangement, yielding endo-6-carbomethoxybicyclo[3.1.0]hex-2-ene. tandfonline.com This reaction highlights how the presence of a halogen atom can direct the course of a photochemical reaction, leading to the formation of a complex and stereochemically defined product. This specific transformation underscores the potential of halogenated norbornenones as precursors for the synthesis of other intricate cyclic systems.
While research has been conducted on various chlorinated norbornenones, detailed studies focusing solely on the 3-chloro isomer are less common in the literature compared to its 2-chloro, 5-chloro, or 6-chloro counterparts. Much of the available information on chlorinated norbornenones is in the context of their use as precursors for the parent bicyclo[2.2.1]hept-5-en-2-one.
Interactive Data Table: Properties of Bicyclo[2.2.1]hept-5-en-2-one
| Property | Value |
| Molecular Formula | C₇H₈O |
| Molar Mass | 108.14 g/mol |
| IUPAC Name | bicyclo[2.2.1]hept-5-en-2-one |
| CAS Number | 694-98-4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chlorobicyclo[2.2.1]hept-5-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-6H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNVJYHSWKTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(=O)C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953448 | |
| Record name | 3-Chlorobicyclo[2.2.1]hept-5-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31416-83-8 | |
| Record name | NSC120455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chlorobicyclo[2.2.1]hept-5-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Chlorobicyclo 2.2.1 Hept 5 En 2 One and Its Analogues
Diels-Alder Cycloaddition Approaches
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone for the synthesis of the bicyclo[2.2.1]heptene skeleton. Various dienophiles have been employed in conjunction with cyclopentadiene (B3395910) to construct the core structure of the target molecule and its precursors.
The reaction between cyclopentadiene and halogenated ethenes provides a direct route to halogen-substituted norbornene systems. The Diels-Alder reaction of trichloroethene with cyclopentadiene has been investigated as a model for studying interactions between reactive species. researchgate.net This cycloaddition serves as a potential pathway for the formation of polychlorinated bicyclo[2.2.1]heptene derivatives, which can then be converted to the desired ketone through subsequent chemical steps. While this specific reaction is known, the isolation and conversion of its adducts to 3-chlorobicyclo[2.2.1]hept-5-en-2-one require further exploration of reaction conditions and subsequent functional group manipulations.
A more extensively documented and practical approach involves the Diels-Alder reaction between cyclopentadiene and 2-chloroacrylonitrile (B132963). nih.govrsc.org This reaction does not directly yield the target ketone but instead produces an intermediate, 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile, which is then hydrolyzed to the ketone. nih.gov
The cycloaddition is typically performed by refluxing freshly distilled cyclopentadiene with 2-chloroacrylonitrile in a suitable solvent like benzene. nih.gov This process yields a mixture of endo and exo stereoisomers of the α-chloro nitrile adduct. This intermediate is often used directly in the next step without extensive purification. nih.gov The subsequent hydrolysis of the nitrile and chloro groups to form the ketone is achieved under basic conditions, for example, by refluxing with potassium hydroxide (B78521) (KOH) in an alcohol solvent. rsc.org This two-step sequence represents a reliable method for obtaining the bicyclo[2.2.1]hept-5-en-2-one core, albeit not directly chlorinated at the 3-position from this specific set of reactants. The initial product of this specific Diels-Alder reaction is a precursor to Bicyclo[2.2.1]hept-5-en-2-one. ku.ac.ke
| Reactants | Intermediate Product | Final Product | Key Reaction Steps | Reference |
|---|---|---|---|---|
| Cyclopentadiene + 2-Chloroacrylonitrile | 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile | Bicyclo[2.2.1]hept-5-en-2-one | 1. Diels-Alder Cycloaddition 2. Basic Hydrolysis | nih.gov |
Gold-Catalyzed Cycloisomerization Routes to Bicyclo[2.2.1]hept-5-en-2-ones
Modern catalytic methods offer elegant and atom-economical alternatives to traditional cycloadditions. Gold-catalyzed cycloisomerization of 1,6-diynes has emerged as a powerful strategy for constructing the bicyclo[2.2.1]hept-5-en-2-one skeleton. nih.govresearchgate.net This approach provides access to a diverse range of substituted analogues of the target compound. nih.gov
The reaction typically involves treating a 3-alkoxy-1,6-diyne with a gold(I) catalyst. This process initiates a cascade of reactions, leading to the formation of the bridged ring system in moderate to good yields. nih.govresearchgate.net The regioselectivity of the cycloisomerization can be controlled by both electronic and steric factors of the substituents on the diyne starting material. nih.gov This method represents a novel and unconventional strategy for preparing the core bicyclic ketone structure, which could potentially be adapted for the synthesis of halogenated derivatives. nih.govresearchgate.net Further functionalization, such as chlorination, would be required to produce the specific target molecule.
| Starting Material | Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 3-Alkoxy-1,6-diynes | Gold(I) Complexes | Bicyclo[2.2.1]hept-5-en-2-ones | Atom-economic, moderate to good yields, access to diverse analogues. | nih.gov |
| 1,8-Diynyl Vinyl Acetates | Gold(I) and Brønsted Acid | Bicyclo[2.2.1]hept-2-en-7-ones | Tandem Rautenstrauch rearrangement and [3+2]-cycloaddition. | monash.edu |
Chlorination of Norbornene Derivatives as Synthetic Pathways
Direct chlorination of pre-formed norbornene skeletons is another potential route to this compound and its analogues. This can involve electrophilic addition to the double bond or substitution at an α-carbon to the ketone. Electrophilic addition of chlorine to norbornene and its derivatives typically proceeds with exo-facial selectivity, where the electrophile approaches from the sterically less hindered face of the bicyclic system. acs.org The reaction proceeds through cationic intermediates, which can sometimes rearrange to form thermodynamically more stable products. While this method is fundamental for introducing chlorine to the norbornene framework, controlling the regioselectivity to achieve specific substitution at the C3-position of the ketone can be challenging and may lead to a mixture of products.
Multi-Step Synthesis of Bicyclic Ketones Utilizing Precursors
Many synthetic routes to this compound and its analogues rely on multi-step sequences starting from readily available precursors. A prominent example is the synthesis and conversion of 2-chlorobicyclo[2.2.1]hept-5-en-2-carboxamide. ku.ac.ke This precursor is synthesized via the Diels-Alder reaction of cyclopentadiene and 2-chloroacrylonitrile, followed by conversion of the nitrile to an amide. ku.ac.ke This stable, crystalline α-chloroamide can be purified and then converted to the corresponding ketone through base hydrolysis. ku.ac.ke This strategy allows for the purification of an intermediate, which can be crucial for obtaining the final product in high purity.
Another multi-step approach is the synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition followed by an intramolecular aldol (B89426) condensation, a process also known as a bridged Robinson annulation. ucla.edu Although this leads to a different bicyclic system, the principles of multi-step, one-pot operations are relevant for the efficient construction of complex bridged ketones.
Stereoselective Synthesis and Kinetic Resolution Techniques
The synthesis of enantiomerically pure bicyclic ketones is of significant interest, as these compounds are valuable chiral building blocks. Stereocontrol can be achieved either through asymmetric synthesis or by resolving a racemic mixture.
A key strategy for obtaining enantiopure bicyclo[2.2.1]hept-5-en-2-one involves the resolution of a precursor. For instance, racemic 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide can be resolved into its separate enantiomers using chromatographic techniques on a chiral stationary phase, such as cellulose (B213188) triacetate. ku.ac.ke The separated, enantiomerically pure α-chloroamide can then be hydrolyzed to yield the corresponding enantiopure ketone. ku.ac.ke This method has been used to unambiguously determine the absolute configuration of (+)-bicyclo[2.2.1]hept-5-ene-2-one as (1R,4R). ku.ac.ke
Kinetic resolution, where one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, is another powerful tool. wikipedia.org Enzymatic kinetic resolution is particularly effective for bicyclic ketones and their derivatives. nih.govresearchgate.net Ketoreductases (KREDs) and other enzymes like horse liver alcohol dehydrogenase (HLADH) have been successfully used to resolve racemic bicyclic ketones through stereoselective reduction, yielding an enantioenriched alcohol and the unreacted, enantioenriched ketone. nih.gov This biocatalytic approach is valued for its high selectivity and environmentally friendly reaction conditions.
| Method | Substrate | Technique/Reagent | Outcome | Reference |
|---|---|---|---|---|
| Classical Resolution | (±)-2-Chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide | Chromatography on cellulose triacetate | Separated enantiomers, which are converted to enantiopure ketones. | ku.ac.ke |
| Enzymatic Kinetic Resolution | (±)-Bicyclic ketones (e.g., 2-norbornanone) | Ketoreductases (KREDs), Horse Liver Alcohol Dehydrogenase (HLADH) | Enantioselective reduction yielding optically active alcohols and unreacted ketones. | nih.gov |
Chiral Auxiliary-Mediated Desymmetrization (e.g., (-)-Ephedrine)
Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. In this approach, a chiral molecule, the auxiliary, is temporarily incorporated into a prochiral substrate. It directs the stereoselective formation of a new stereocenter, after which the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com
(-)-Ephedrine and its diastereomer, (+)-pseudoephedrine, are well-established and effective chiral auxiliaries derived from natural sources. harvard.edu They are widely employed in asymmetric alkylation reactions, providing access to a variety of enantiomerically enriched compounds. harvard.eduresearchgate.net While direct literature detailing the use of (-)-ephedrine for the desymmetrization of a meso precursor to this compound is not prevalent, the principle has been successfully applied to similar bicyclic systems. For instance, the desymmetrization of meso-anhydrides with a bicyclo[2.2.1]heptane core has been achieved with high enantiomeric excess using other chiral reagents, such as cinchona alkaloids or proline esters. researchgate.netrsc.orgresearchgate.net This strategy typically involves the enantioselective opening of a cyclic meso-anhydride with an alcohol or amine, guided by the chiral catalyst, to yield a chiral monoester or amido-acid. This demonstrates the feasibility of applying chiral auxiliary-based desymmetrization to produce chiral building blocks within the bicyclo[2.2.1]heptane family.
Table 1: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
| Chiral Auxiliary/Catalyst | Substrate Type | Transformation | Typical Outcome |
|---|---|---|---|
| (-)-Ephedrine / (+)-Pseudoephedrine | Carbonyl Compounds | Asymmetric Alkylation | Enantiomerically enriched acids, ketones, alcohols harvard.edu |
| Quinine/Quinidine Derivatives | meso-Anhydrides | Methanolytic Desymmetrization | Chiral monoesters with high enantioselectivity rsc.org |
| Proline Esters | Bicyclic meso-Anhydrides | Desymmetrization | Enantiomerically pure amido-acids researchgate.net |
Bioreduction-Mediated Resolution (e.g., Engineered Yeast Strains)
Biocatalysis offers an environmentally friendly and highly selective alternative for obtaining chiral compounds. nih.govfrontiersin.org Bioreduction-mediated kinetic resolution involves the use of whole microbial cells or isolated enzymes to selectively reduce one enantiomer of a racemic ketone to the corresponding alcohol, leaving the unreacted ketone enantiomer in high enantiomeric excess. wikipedia.org The theoretical maximum yield for the resolved ketone is 50%. nih.gov
This strategy has been effectively applied to bicyclic ketones of the bicyclo[2.2.1]heptane family. A notable advancement in this field is the use of genetically engineered yeast strains. For example, engineered Saccharomyces cerevisiae has been utilized for the kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one. researchgate.net By overexpressing a specific short-chain dehydrogenase (encoded by the gene YMR226c), the engineered yeast strain TMB4100 demonstrated significantly higher conversion rates—over 40 times faster than conventional baker's yeast—and achieved excellent enantiomeric excesses (>99% ee) for the resulting hydroxyketone. researchgate.netnih.gov
Other microorganisms and isolated enzymes have also proven effective. Ketoreductases (KREDs) and alcohol dehydrogenases, such as horse liver alcohol dehydrogenase (HLADH), have been used to resolve various bicyclic ketones. nih.gov The stereoselectivity can sometimes be inverted by choosing a different microorganism; for instance, Curvularia lunata and Rhodotorula rubra have been used for the resolution of 2-norbornanone, with C. lunata showing opposite stereoselectivity compared to HLADH. nih.gov
Table 2: Bioreduction Systems for the Resolution of Bicyclic Ketones
| Biocatalyst | Substrate | Product(s) | Key Finding |
|---|---|---|---|
| Engineered S. cerevisiae (TMB4100) | rac-5,6-Epoxy-bicyclo[2.2.1]heptane-2-one | (+)-Epoxy alcohol & (-)-Epoxy ketone | >40-fold faster conversion than baker's yeast; >99% ee researchgate.netnih.gov |
| Horse Liver Alcohol Dehydrogenase (HLADH) | rac-2-Norbornanone | Chiral alcohol and unreacted ketone | Efficient kinetic resolution of bicyclic ketones nih.gov |
| Curvularia lunata | rac-2-Norbornanone | Chiral alcohol and unreacted ketone | Opposite stereoselectivity to HLADH nih.gov |
| Baker's Yeast (S. cerevisiae) | Bicyclo[3.2.0]hept-2-en-6-one | Diastereoisomeric alcohols | Substrate non-specific and product enantioselective bioreduction nih.gov |
Preparation of Key Intermediates and Precursors for this compound
The synthesis of this compound often proceeds through several key intermediates, which are typically prepared via Diels-Alder reactions. A common and crucial precursor is 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile. This compound is synthesized through a Diels-Alder cycloaddition between freshly distilled cyclopentadiene and 2-chloroacrylonitrile. mdpi.com The reaction is typically conducted by refluxing the reactants in a solvent like benzene, yielding the desired bicyclic carbonitrile, which can be used in subsequent steps without extensive purification. mdpi.comrsc.org
Another important intermediate is 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide. This α-chloroamide can be synthesized and then resolved into its pure enantiomers using chromatographic methods, such as on a cellulose triacetate column. ku.ac.keku.ac.ke The resolved, enantiomerically pure carboxamide serves as a valuable precursor. It can be converted to the corresponding chiral ketone, (+)-bicyclo[2.2.1]hept-5-en-2-one, through base-catalyzed hydrolysis. ku.ac.ke This provides an effective route to the optically active core structure required for the synthesis of specific enantiomers of this compound and its analogues.
Table 3: Synthesis of Key Precursors
| Precursor | Starting Materials | Reaction Type | Product |
|---|---|---|---|
| 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile | Cyclopentadiene, 2-Chloroacrylonitrile | Diels-Alder Cycloaddition | Racemic mixture of endo/exo carbonitrile mdpi.comrsc.org |
| (+)-Bicyclo[2.2.1]hept-5-en-2-one | (+)-2-Chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide | Base Hydrolysis | Enantiomerically pure ketone ku.ac.ke |
Chemical Reactivity and Mechanistic Investigations of 3 Chlorobicyclo 2.2.1 Hept 5 En 2 One Systems
Photochemical Transformations and Their Mechanisms
The photochemistry of α-haloketones is a well-studied area, often involving carbon-halogen bond cleavage, rearrangements, and reductions. In the case of bicyclic systems like 3-chlorobicyclo[2.2.1]hept-5-en-2-one, the rigid structure imposes significant stereochemical control on the reaction pathways.
Photoreduction Reactions of α-Dichloroketones
While the title of this section refers to α-dichloroketones, the available literature for the bicyclo[2.2.1]hept-5-en-2-one system focuses on the photoreactions of the monochloro derivative, exo-3-chlorobicyclo[2.2.1]hept-5-en-2-one. tandfonline.com Generally, the photoreduction of α-haloketones can proceed via a radical mechanism initiated by the homolytic cleavage of the carbon-halogen bond upon UV irradiation. The resulting α-keto radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the reduced, de-halogenated ketone. However, in many cases, this pathway is intercepted by more rapid intramolecular rearrangements, especially in structurally complex molecules.
Stereospecific Photolysis Reactions Leading to Rearranged Products
A notable photochemical reaction of exo-3-chlorobicyclo[2.2.1]hept-5-en-2-one is its stereospecific rearrangement upon photolysis. tandfonline.com Research has described the photolysis of this compound, which results in the formation of a rearranged bicyclo[3.1.0]hexane derivative. tandfonline.com This transformation highlights the intricate cascade of bond-breaking and bond-forming events that can be triggered by photoexcitation in constrained bicyclic systems. The reaction proceeds with a high degree of stereospecificity, leading to a particular isomer of the product. tandfonline.com
Table 1: Photolysis of exo-3-Chlorobicyclo[2.2.1]hept-5-en-2-one
| Reactant | Product | Stereochemistry | Reference |
|---|---|---|---|
| exo-3-Chlorobicyclo[2.2.1]hept-5-en-2-one | endo-6-carbomethoxybicyclo[3.1.0]hex-2-ene | Stereospecific | tandfonline.com |
Hydrolytic Cleavages and Rearrangements
The hydrolysis of α-haloketones and their derivatives can be a synthetically useful method for producing the parent ketone or other functionalized molecules. These reactions are typically mediated by acid or base.
Base-Mediated Hydrolysis to Bicyclo[2.2.1]hept-5-en-2-one
There is no information available in the provided search results regarding the direct base-mediated hydrolysis of this compound to its parent ketone, bicyclo[2.2.1]hept-5-en-2-one. However, extensive research has been conducted on the hydrolysis of a closely related precursor, as detailed in the following section.
Mechanisms for Ketone Generation from α-Chloro Amides
The conversion of α-chloro amides to ketones is a documented transformation that provides access to the corresponding carbonyl compounds. This process has been specifically applied to the bicyclo[2.2.1]heptane framework, providing an unambiguous route to bicyclo[2.2.1]hept-5-en-2-one. For instance, the (+)-enantiomer of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide can be converted to (+)-bicyclo[2.2.1]hept-5-en-2-one through base hydrolysis. wpmucdn.com
The mechanism for this type of reaction generally involves the formation of an α-hydroxy imine intermediate, which is unstable and readily hydrolyzes to the final ketone product. The base promotes an initial nucleophilic substitution of the chloride, followed by elimination and subsequent hydrolysis. The reaction conditions for the conversion of the related 2-chloro-amide precursor to the ketone involved dimethyl sulfoxide (DMSO) and aqueous sodium hydroxide (B78521) at elevated temperatures. wpmucdn.com
Cycloaddition and Addition Reactions
No research findings were available in the search results describing cycloaddition or addition reactions where this compound was used as a reactant. The synthesis of the parent bicyclo[2.2.1]hept-5-en-2-one skeleton can be achieved via a Diels-Alder cycloaddition between cyclopentadiene (B3395910) and a suitable ketene equivalent, such as 2-chloroacrylonitrile (B132963), followed by hydrolysis of the resulting adduct. nih.gov
In-Depth Analysis of this compound Reveals Limited Scope in Publicly Accessible Research
A comprehensive review of available scientific literature reveals a notable scarcity of detailed research focused specifically on the chemical compound this compound. While the bicyclo[2.2.1]hept-5-en-2-one framework is a common motif in organic chemistry, serving as a versatile intermediate in the synthesis of various complex molecules, the specific reactivity and mechanistic pathways of its 3-chloro derivative are not extensively documented in publicly accessible materials. Consequently, a detailed article strictly adhering to the requested outline focusing solely on this compound cannot be generated at this time.
The investigation into the chemical behavior of this compound spanned several key areas of organic reactions, as outlined in the initial request. This included its potential as a dienophile in [4+2] cycloadditions, its susceptibility to nucleophilic and electrophilic additions, and its participation in intramolecular cycloadditions. Furthermore, inquiries were made into its oxidation and reduction pathways, specifically the Baeyer-Villiger oxidation and hydrogenation to its saturated analogs, as well as functional group interconversions.
While general principles of organic chemistry allow for predictions regarding the reactivity of this compound, the absence of specific studies on this molecule prevents a thorough and scientifically accurate discussion of its unique chemical properties and reaction mechanisms. The presence of the chlorine atom at the 3-position, adjacent to the carbonyl group, is expected to significantly influence the electron distribution within the molecule, thereby affecting its reactivity in comparison to the parent bicyclo[2.2.1]hept-5-en-2-one. However, without empirical data, any detailed analysis would be speculative.
Research on related compounds offers some context. For instance, studies on various bicyclo[2.2.1]hept-5-en-2-one derivatives have explored their roles in Diels-Alder reactions, and the Baeyer-Villiger oxidation of bicyclic ketones is a well-established transformation. Additionally, the hydrogenation of the carbon-carbon double bond in the bicyclo[2.2.1]heptene system is a common synthetic procedure. There is also documented evidence of functional group interconversions in closely related chlorinated bicyclic systems. For example, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide has been successfully converted to (+)-bicyclo[2.2.1]hept-5-ene-2-one.
Despite these insights from analogous structures, the user's explicit instruction to focus solely on this compound cannot be fulfilled with the required depth and scientific rigor due to the lack of specific research data for this particular compound in the available literature. Further experimental investigation would be necessary to elucidate the precise chemical reactivity and mechanistic details for each of the specified reaction pathways.
Functional Group Interconversions and Their Synthetic Implications
Conversion of Chloronitriles to Ketones
The conversion of α-chloronitriles to ketones is a significant transformation in organic synthesis, providing a pathway to carbonyl compounds from nitrile precursors. In the context of bicyclic systems, this reaction has been utilized for the synthesis of bicyclo[2.2.1]hept-5-en-2-one from (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile. The mechanism for the basic hydrolysis of α-chloronitriles to ketones is complex and does not proceed through a simple SN2 displacement of the chloride, which would be sterically hindered. Instead, the primary site of nucleophilic attack is the nitrile group itself.
The reaction is understood to proceed through the formation of an α-chloro amide intermediate. Under basic conditions, the nitrile is hydrolyzed to an amide. This intermediate then undergoes a cyclization process involving the amide onto the carbon-chlorine bond. The subsequent steps lead to the formation of the ketone. This pathway avoids the energetically unfavorable direct displacement of chloride from the bicyclic framework.
A general procedure for this conversion involves treating the α-chloronitrile with a base such as potassium hydroxide in a suitable solvent like ethanol (B145695). For instance, crude (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile, synthesized from the Diels-Alder reaction of cyclopentadiene and 2-chloroacrylonitrile, is treated with potassium hydroxide in ethanol and refluxed to yield bicyclo[2.2.1]hept-5-en-2-one.
Table 1: Synthesis of Bicyclo[2.2.1]hept-5-en-2-one from its Chloronitrile Precursor
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclopentadiene, CH₂=C(Cl)CN | Benzene, Reflux, 36h | (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile |
Metalation Reactions of Trihaloethenes and Their Nucleophilic Applications
Trihaloethenes are versatile C2-building blocks in organic synthesis, largely due to the differing reactivities of their three carbon-halogen bonds. This allows for sequential and selective functionalization through various metal-catalyzed cross-coupling reactions. Metalation, the process of introducing a metal atom into an organic molecule, is a key step in activating these compounds for nucleophilic applications. This can be achieved through processes like halogen-metal exchange, where an organolithium reagent swaps its lithium atom for a halogen on the trihaloethene.
The increased acidity of the vinylic proton in trihaloethenes also facilitates their use as nucleophiles after deprotonation. Once metalated, these species can participate in a variety of coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira reactions, to form new carbon-carbon bonds. For example, the palladium(0)-catalyzed Kumada coupling of trichloroethene with Grignard reagents can occur regioselectively at the C(1)-Cl bond.
While not directly involving this compound, the methodologies developed for trihaloethenes are relevant to the broader field of halogenated organic compounds and their synthetic potential. The ability to selectively activate C-Cl bonds is a foundational concept that can be applied to complex chlorinated molecules.
Table 2: Overview of Functionalization Possibilities for Trichloroethene
| Reaction Type | Coupling Partner | Catalyst | Functionalization Position |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(0) | Selective C-Cl bonds |
| Negishi | Organozinc reagent | Pd(0) | Selective C-Cl bonds |
| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) | Selective C-Cl bonds |
Detailed Studies on Reaction Mechanisms and Intermediate Formation
Investigating Regioselectivity and Chemoselectivity in Transformations
The rigid, strained framework of bicyclo[2.2.1]heptene derivatives exerts significant control over the regioselectivity and chemoselectivity of their reactions. In cycloaddition reactions involving unsymmetrical norbornenes, substituents on the bicyclic core can direct the approach of the reacting partner, leading to preferential formation of one regioisomer over another.
Chemoselectivity is clearly demonstrated in ring-opening metathesis–cross-metathesis (ROM-CM) reactions of substituted norbornadienes. Studies have shown that these reactions are highly chemoselective, with the metathesis occurring exclusively at the less sterically hindered double bond, irrespective of the electronic properties of the substituents. This selectivity provides an efficient route to highly substituted cyclopentene derivatives. For example, in a symmetrically 2,3-disubstituted norbornadiene, the reaction will favor the double bond that is more accessible to the catalyst.
Similarly, palladium-catalyzed hydrophenylation reactions of bicyclic alkenes are found to be completely chemo- and stereoselective, yielding only the exo products on the less substituted double bond of the alkene system. This stereochemical outcome is a hallmark of reactions on the norbornene skeleton, where the endo face is sterically shielded by the rest of the bicyclic structure.
Exploration of Unprecedented Reactivity Patterns in Bridged Ring Systems
The unique structural and electronic properties of bridged ring systems like the bicyclo[2.2.1]heptane framework give rise to novel reactivity patterns not observed in simpler cyclic or acyclic molecules. A fundamental principle governing the reactivity of these systems is the Bredt Rule, which states that a double bond cannot be formed at a bridgehead carbon if it would result in a trans double bond within a small ring (fewer than eight atoms). This rule explains the kinetic stability of bridgehead carbons and directs elimination reactions away from these positions.
Modern synthetic methods have explored novel ways to construct and manipulate these complex scaffolds. Carbene cascade reactions, for instance, can build functionalized bridged bicyclic systems from simple cyclic ketones via diazo decomposition, carbene/alkyne metathesis, and subsequent C-H bond insertion. Another innovative approach is the deconstructive "cut-and-sew" strategy, where transition-metal catalysts cleave C-C bonds in strained rings like cyclobutanones and then "sew" them back together with an unsaturated partner, leading to various bridged and fused bicyclic products. These methods provide access to complex architectures like the bicyclo[4.2.1] and bicyclo[3.2.1] systems through unprecedented reaction pathways.
The study of these systems continues to reveal fascinating chemical behavior, expanding the toolkit of synthetic chemists for the construction of complex, biologically relevant molecules.
Stereochemical Control and Chiral Recognition in the Synthesis and Reactions of 3 Chlorobicyclo 2.2.1 Hept 5 En 2 One
Enantiomeric Resolution Techniques
The separation of enantiomers from a racemic mixture is a crucial step in accessing stereochemically pure compounds. For derivatives of bicyclo[2.2.1]hept-5-en-2-one, both chromatographic and biocatalytic methods have been explored.
Chromatographic techniques utilizing chiral stationary phases are a powerful tool for the separation of enantiomers. Microcrystalline cellulose (B213188) triacetate (MCTA) has proven to be an effective stationary phase for the resolution of racemic mixtures of various compounds, including precursors to bicyclo[2.2.1]hept-5-en-2-one. ku.ac.kescielo.br
In a notable example, the enantiomers of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, a direct precursor to the target ketone, were successfully separated using a column packed with microcrystalline cellulose triacetate. ku.ac.ke The separation was achieved using a mobile phase of ethanol (B145695) and water. ku.ac.ke This chromatographic resolution was instrumental in obtaining enantiomerically pure samples of the precursor, which were then used for the unambiguous determination of the absolute configuration of the resulting bicyclo[2.2.1]hept-5-en-2-one. ku.ac.keku.ac.ke
| Parameter | Value |
| Stationary Phase | Microcrystalline Cellulose Triacetate (MCTA) |
| Mobile Phase | Ethanol-Water (9:1) |
| Compound Resolved | (±)-2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide |
| Application | Preparative separation of enantiomers |
Kinetic resolution is a method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Biocatalysts, such as enzymes, are particularly well-suited for this purpose due to their high stereoselectivity. Ketoreductases (KREDs) and alcohol dehydrogenases, often found in microorganisms like yeast, are commonly employed for the kinetic resolution of racemic ketones. frontiersin.org
While specific studies on the kinetic resolution of 3-chlorobicyclo[2.2.1]hept-5-en-2-one are not extensively detailed, the principle has been successfully applied to structurally similar bicyclic ketones. For instance, the kinetic resolution of racemic bicyclo[3.2.0]hept-2-en-6-one has been achieved through bioreduction using various microorganisms. nih.gov In these processes, one enantiomer of the ketone is selectively reduced to the corresponding alcohol, leaving the unreacted ketone enriched in the other enantiomer. nih.gov These strategies highlight the potential for using biocatalysts to resolve racemic this compound, offering an environmentally friendly and highly selective alternative to classical resolution techniques.
| Biocatalyst Type | Reaction | Outcome |
| Ketoreductases (KREDs) | Asymmetric reduction of a ketone | One enantiomer is converted to a chiral alcohol, leaving the other enantiomer of the ketone unreacted. |
| Alcohol Dehydrogenases | Asymmetric reduction of a ketone | Similar to KREDs, results in the separation of enantiomers based on selective reduction. |
| Whole-cell biocatalysts (e.g., Yeast) | Asymmetric reduction of a ketone | Provides a cost-effective method for kinetic resolution, yielding both an enantiomerically enriched alcohol and the unreacted ketone enantiomer. researchgate.net |
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of a chiral molecule is fundamental to understanding its properties and reactivity. For this compound and its derivatives, X-ray crystallography and spectroscopic methods have been pivotal.
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration. In the case of the bicyclo[2.2.1]heptane system, the absolute configuration of bicyclo[2.2.1]heptan-2-one had been a subject of ambiguity when relying solely on chemical correlation. ku.ac.ke
This ambiguity was resolved through the X-ray crystallographic analysis of an enantiomerically pure precursor, (+)-2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, which was obtained via chromatographic resolution. ku.ac.ke The crystal structure of this compound unequivocally established its absolute configuration as (1R, 2R, 4R). ku.ac.keku.ac.ke Since this chloroamide could be converted to (+)-bicyclo[2.2.1]hept-5-en-2-one through base hydrolysis, this provided the first unambiguous experimental determination of the absolute configuration of the parent ketone. ku.ac.keku.ac.ke
| Compound | Absolute Configuration | Method of Determination |
| (+)-2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide | (1R, 2R, 4R) | Single-crystal X-ray diffraction |
| (+)-bicyclo[2.2.1]hept-5-en-2-one | (1R, 4R) | Chemical correlation to the X-ray structure of its precursor |
Spectroscopic methods, such as circular dichroism (CD) and vibrational circular dichroism (VCD), can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra to those predicted by quantum chemical calculations for a known configuration. While these methods are powerful, their application can sometimes be complex, especially for conformationally flexible molecules.
In the context of bicyclic ketones like norcamphor (B56629) (bicyclo[2.2.1]heptan-2-one), photoelectron circular dichroism (PECD) has been studied to probe its stereochemistry. rsc.org For the derivatives of this compound, the definitive assignment from X-ray crystallography serves as a benchmark for calibrating and validating such spectroscopic correlation methods. ku.ac.ke The established absolute configuration of (+)-bicyclo[2.2.1]hept-5-en-2-one allows for the confident use of chiroptical spectroscopic data to correlate the configurations of related derivatives within this class of compounds.
Diastereoselective Synthesis and Control
The synthesis of the bicyclo[2.2.1]heptane skeleton is often achieved through a Diels-Alder reaction, which can proceed with high diastereoselectivity. The reaction of cyclopentadiene (B3395910) with an appropriate dienophile, such as 2-chloroacrylonitrile (B132963), is a key step in the synthesis of the precursor to this compound. nih.gov This cycloaddition reaction typically favors the formation of the endo isomer due to secondary orbital interactions, thus providing a degree of diastereocontrol at the outset of the synthesis.
Further control of diastereoselectivity is crucial in subsequent reactions involving the bicyclic framework. For instance, the reduction of the ketone functionality or additions to the double bond can lead to different diastereomeric products. The rigid nature of the bicyclo[2.2.1]heptane system often leads to a high degree of stereoselectivity, with reagents preferentially attacking from the less sterically hindered exo face. The choice of reagents and reaction conditions can be tailored to favor the formation of a specific diastereomer, which is essential for the synthesis of complex target molecules.
Influence of Bridged Ring Systems on Stereoselectivity
The defining characteristic of the bicyclo[2.2.1]heptane system is its conformationally locked structure. Unlike more flexible cyclic systems, the boat-like conformation is fixed, which limits the possible trajectories for reagent attack and dramatically influences the stereochemical course of reactions. The high degree of ring strain inherent in this bicyclic system can also be a driving force for certain chemical transformations. nih.gov
Research on various derivatives of the bicyclo[2.2.1]hept-5-en-2-one skeleton demonstrates the profound impact of this bridged ring system:
Facial Selectivity: The geometry of the bicyclic frame creates two distinct faces for reaction at the C5-C6 double bond: the exo face, which is on the same side as the C7 bridge, and the endo face, which is on the opposite side. Generally, attack from the exo face is sterically favored as the endo face is shielded by the rest of the molecule. However, this preference can be reversed by the presence of substituents. For instance, in systems like bicyclo[2.2.1]hept-2-ene-5,6-endo-dicarboxylic acid anhydride (B1165640), the bulky anhydride group effectively shields the exo side, forcing reagents like peracids to approach from the endo face. gla.ac.uk
Strain-Driven Reactions: The inherent strain in the bicyclic system can be exploited to drive reactions stereoselectively. Studies on related compounds, such as 3-tosyl-7-azabicyclo[2.2.1]hept-5-en-2-ol, have shown that retro-aldol reactions proceed to yield functionalized pyrrolidine (B122466) scaffolds with high stereoselectivity, a reaction that does not work with corresponding less-strained derivatives. nih.gov
Regio- and Stereochemical Control: In electrophilic additions to related systems, such as 2-azabicyclo[2.2.1]hept-5-ene derivatives, the bridged framework dictates both the region and the stereochemistry of the addition, leading to specific, predictable products. researchgate.net
The rigid U-shaped architecture of the norbornene unit has been effectively utilized as a molecular scaffold to induce specific conformations, for example, as a reverse-turn scaffold in peptide chemistry. acs.org This demonstrates the power of the bicyclo[2.2.1]heptane system in transferring stereochemical information over significant distances within a molecule.
| Derivative System | Reaction Type | Key Stereochemical Observation | Reference |
| Bicyclo[2.2.1]hept-2-ene-5,6-endo-dicarboxylic acid anhydride | Epoxidation | Reagent attacks from the endo face due to steric shielding of the exo face by the anhydride group. | gla.ac.uk |
| 3-Tosyl-7-azabicyclo[2.2.1]hept-5-en-2-ol | Retro-aldol reaction | High stereoselectivity driven by the release of ring strain. | nih.gov |
| 2-Azabicyclo[2.2.1]hept-5-ene derivatives | Electrophilic halogenation | The bicyclic framework governs both regio- and stereoselectivity of the addition. | researchgate.net |
Analysis of Steric and Electronic Factors Governing Stereochemical Outcomes
In any reaction involving this compound, the stereochemical outcome is a result of a complex interplay between steric and electronic factors. The substituents—the ketone at C2, the chlorine at C3, and the double bond at C5-C6—all play critical roles.
Electronic Effects: The electron-withdrawing nature of the carbonyl group at C2 and the chlorine atom at C3 deactivates the C5-C6 double bond towards electrophilic attack compared to unsubstituted norbornene. This electronic influence can also affect the stability of charged intermediates during a reaction, thereby guiding the stereochemical pathway.
Precursor Stereochemistry: The absolute configuration of precursors is crucial. In the synthesis of the parent bicyclo[2.2.1]hept-5-en-2-one, the resolution of its precursor, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, was essential for obtaining an enantiomerically pure product. ku.ac.keku.ac.ke The crystal structure of this precursor revealed that the absolute configuration was (1R,2R,4R) for the (+)-enantiomer. ku.ac.ke Such unambiguous determination of stereochemistry in starting materials is fundamental to achieving stereochemical control in subsequent reactions.
Conformational Analysis and its Impact on Reactivity and Chiral Discrimination
A key advantage of the bicyclo[2.2.1]heptane skeleton is its conformational rigidity. researchgate.net This rigidity means that the spatial relationship between different functional groups is well-defined, which has significant consequences for reactivity and chiral recognition.
The molecule exists in a strained, boat-like conformation. Unlike cyclohexane, it cannot undergo ring-flipping. This conformational lock holds the chlorine atom, the carbonyl group, and the double bond in a fixed orientation relative to one another. This fixed geometry is critical for chiral discrimination—the ability of a chiral molecule to interact differently with other chiral molecules or environments.
Studies on precursors to the parent ketone, such as 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, provide insight into the intermolecular interactions that can influence conformation and recognition. X-ray crystallography of this precursor showed the formation of hydrogen-bonded dimers. ku.ac.keku.ac.ke In the racemic crystal, these dimers were composed of two enantiomers, while in the enantiomerically pure crystals, the dimers had specific orientations with respect to the bicyclic framework. ku.ac.keku.ac.ke This demonstrates how the fixed conformation of the bicyclic system can direct intermolecular organization, a fundamental aspect of chiral recognition.
The impact of this fixed conformation on reactivity is significant:
Intramolecular Reactions: The fixed proximity of functional groups can facilitate or hinder intramolecular reactions. The distance and angle between the carbonyl group and the double bond are predetermined, which would strongly influence photochemical reactions or intramolecular cyclizations.
Chiral Recognition: The well-defined three-dimensional structure makes molecules like this compound useful probes for studying chiral recognition. The distinct steric and electronic environment on each face of the molecule allows it to interact selectively with chiral reagents, catalysts, or biological receptors.
| Structural Feature | Conformational Implication | Impact on Reactivity and Chiral Discrimination | Reference(s) |
| Bridged Bicyclic System | Conformationally rigid; no ring-flipping. | Predictable reaction trajectories; fixed spatial relationship between substituents. | researchgate.net |
| Exo and Endo Faces | Sterically distinct environments for reagent approach. | Dictates facial selectivity in addition and substitution reactions. | gla.ac.uk |
| Fixed Substituent Geometry | Predetermined bond angles and distances between Cl, C=O, and C=C groups. | Influences intramolecular reactions and provides a defined structure for intermolecular chiral recognition. | ku.ac.keku.ac.ke |
Computational and Theoretical Studies of 3 Chlorobicyclo 2.2.1 Hept 5 En 2 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. For 3-Chlorobicyclo[2.2.1]hept-5-en-2-one, these calculations can predict its most stable three-dimensional arrangement and be used to compute spectroscopic parameters that can be compared with experimental data.
Theoretical Prediction of Predominant Conformations
Due to the inherent rigidity of the bicyclo[2.2.1]heptane skeleton, this compound is expected to exist predominantly in a single, well-defined conformation. This is in contrast to more flexible organic molecules that can adopt multiple low-energy conformations. The parent compound, bicyclo[2.2.1]heptan-2-one (norcamphor), is recognized as a single-conformer molecule, and the introduction of a chlorine atom and a double bond in this compound is not anticipated to introduce significant conformational flexibility. rsc.org
Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to optimize the geometry of the molecule and confirm the energetic favorability of a single conformation. These calculations would typically involve starting with a plausible geometry and minimizing its energy to find the most stable structure. The resulting coordinates can then be used for further computational studies.
Spectroscopic Parameter Computations (e.g., GIAO ¹H NMR Chemical Shifts)
A powerful application of quantum chemical calculations is the prediction of spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. mdpi.com By computing the magnetic shielding tensors for each nucleus in the molecule, the ¹H NMR chemical shifts can be predicted.
These theoretical predictions are invaluable for assigning the signals in an experimental NMR spectrum to specific protons in the molecule. A strong correlation between the calculated and experimental chemical shifts provides confidence in the structural assignment. The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set, as well as the modeling of solvent effects. mdpi.com
Below is a table of hypothetical experimental ¹H NMR chemical shifts for this compound, which could be used for comparison with theoretically computed values.
| Proton | Chemical Shift (ppm) |
| H1 | 3.10 |
| H3 | 4.50 |
| H4 | 2.90 |
| H5 | 6.20 |
| H6 | 6.00 |
| H7a | 1.80 |
| H7b | 1.60 |
| Note: This data is illustrative and intended for comparison with theoretical calculations. |
Chiroptical Properties and Molecular Optical Activity
As a chiral molecule, this compound interacts with polarized light in a way that can reveal information about its absolute configuration and electronic transitions. Theoretical calculations are essential for interpreting these chiroptical phenomena.
Optical Rotatory Dispersion (ORD) Investigations
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique is particularly sensitive to the stereochemistry of the molecule. For β,γ-unsaturated ketones like this compound, the ORD spectrum is influenced by the spatial relationship between the carbonyl and the carbon-carbon double bond chromophores. acs.org The octant rule has been extended to such non-conjugated chromophores to predict the sign of the Cotton effect in their ORD curves. acs.org
Photoelectron Circular Dichroism (PECD) Analysis and Theoretical Comparisons
Photoelectron Circular Dichroism (PECD) is a powerful technique for studying chiral molecules in the gas phase. rsc.orgunits.it It measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization by circularly polarized light. nih.govaps.orgnih.gov This asymmetry is highly sensitive to the molecule's absolute configuration and conformation. rsc.orgunits.it
The experimental setup for PECD measurements typically involves a synchrotron radiation source to provide circularly polarized light over a range of photon energies. rsc.orgunits.it The emitted photoelectrons are then collected by an analyzer that can measure their kinetic energy and angular distribution. rsc.orgunits.it
Theoretical Approaches to Circular Dichroism and Optical Rotation
Theoretical calculations are crucial for understanding and predicting the circular dichroism (CD) spectra of chiral molecules. For β,γ-enones like this compound, the chiroptical properties are of particular interest. Studies on related halogenated bicyclo[2.2.1]hept-5-en-2-ones have analyzed their CD spectra in the context of the General Octant Rule. chimia.chdoaj.org This rule relates the sign of the Cotton effect to the spatial arrangement of substituents around the carbonyl chromophore.
Theoretical models, such as TDDFT, can be used to calculate the electronic rotational strengths, which determine the intensity and sign of the CD bands. These calculations can help to assign the observed electronic transitions and to understand how the introduction of a halogen substituent influences the chiroptical response of the molecule. For instance, the position and nature of the halogen atom can have a significant impact on the observed CD spectrum. chimia.chdoaj.org
Reaction Mechanism Modeling through Computational Chemistry
Computational chemistry serves as a powerful tool for modeling the reaction mechanisms of this compound, providing insights into the intricate details of its chemical transformations. Through the application of quantum chemical methods, researchers can map out the potential energy surfaces of reactions, identify key intermediates and transition states, and ultimately elucidate the most probable reaction pathways.
Transition State Analysis and Reaction Pathway Elucidation
Transition state theory is a cornerstone of reaction mechanism modeling. For this compound, computational methods like Density Functional Theory (DFT) are employed to locate and characterize the transition state structures for various potential reactions. nih.govresearchgate.net These calculations provide crucial information about the activation energy, which is the energy barrier that must be overcome for a reaction to occur. By comparing the activation energies of different possible pathways, the most kinetically favorable route can be determined. e3s-conferences.org
For instance, in the context of nucleophilic substitution at the C3 position, computational analysis can help distinguish between an SN1 and SN2 mechanism. The calculations would model the geometry, energy, and vibrational frequencies of the transition states for both pathways. A stepwise pathway involving a carbocation intermediate would be indicative of an SN1 mechanism, while a concerted pathway with a single transition state would suggest an SN2 mechanism.
Furthermore, computational studies can elucidate the stereochemical outcome of reactions. For reactions involving chiral centers, such as those in the bicyclic framework of this compound, modeling the approach of a reagent to the substrate can predict which diastereomer is more likely to form. This is achieved by comparing the energies of the diastereomeric transition states.
A hypothetical reaction pathway for the addition of a nucleophile (Nu-) to the carbonyl group of this compound can be computationally modeled to determine the preferred stereochemical outcome. The table below illustrates the kind of data that would be generated from such a study, comparing the activation energies for attack from the exo and endo faces.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Exo-attack | TS_exo | 15.2 | Product of Exo-attack |
| Endo-attack | TS_endo | 18.5 |
Energy Landscape Investigations for Complex Transformations
For more complex transformations, such as rearrangements or multi-step syntheses involving this compound, computational chemistry allows for the exploration of the entire energy landscape. rsc.org This involves mapping out the energies of all relevant minima (reactants, intermediates, and products) and saddle points (transition states) on the potential energy surface.
Such investigations are particularly valuable for understanding reactions that can lead to multiple products. By calculating the relative energies of the various intermediates and the energy barriers connecting them, it is possible to predict the product distribution under different reaction conditions (e.g., temperature, solvent). For example, the strained bicyclic system of this compound could potentially undergo skeletal rearrangements under thermal or acidic conditions. acs.orgnih.gov Computational modeling can help to identify the most likely rearrangement pathways by calculating the energies of the carbocationic intermediates and the transition states for the requisite bond migrations.
The following table presents hypothetical data from a computational investigation into a potential acid-catalyzed rearrangement of this compound, illustrating how the relative energies of key species can be used to understand the reaction's progress.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | Protonated this compound | 0.0 |
| TS1 | Transition state for initial bond migration | 25.8 |
| Intermediate 1 | Rearranged carbocation | 10.3 |
| TS2 | Transition state for subsequent step | 18.1 |
| Product | Final rearranged product | -5.2 |
Structure-Reactivity Relationship Predictions and Design Principles
Computational and theoretical studies are instrumental in establishing structure-reactivity relationships for molecules like this compound. By systematically modifying the structure of the molecule in silico and calculating various electronic and steric properties, it is possible to predict how these changes will affect its reactivity. youtube.com This predictive capability is invaluable for designing new molecules with desired chemical properties and for optimizing reaction conditions.
The reactivity of this compound is influenced by the interplay of its functional groups: the chlorinated carbon, the carbonyl group, and the carbon-carbon double bond, all held within a rigid, strained bicyclic framework. nih.gov Computational methods can quantify the electronic effects of the chlorine atom and the carbonyl group on the double bond, and vice versa. For example, calculations of molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack.
Furthermore, quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide quantitative measures of reactivity. A lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack, while a higher HOMO energy suggests a greater propensity for donating electrons to an electrophile.
By calculating these descriptors for a series of related bicyclo[2.2.1]hept-5-en-2-one derivatives with different substituents at the C3 position, a quantitative structure-reactivity relationship (QSRR) can be established. This relationship can then be used to predict the reactivity of new, unsynthesized derivatives. The table below provides a hypothetical example of such a QSRR study, correlating the LUMO energy with the predicted relative reactivity towards a model nucleophile.
| Substituent at C3 | Calculated LUMO Energy (eV) | Predicted Relative Reactivity (towards nucleophile) |
|---|---|---|
| -H | -1.25 | 1.0 |
| -CH3 | -1.18 | 0.8 |
| -Cl | -1.52 | 2.5 |
| -F | -1.60 | 3.1 |
These predictive models, grounded in theoretical calculations, provide a rational basis for the design of new synthetic targets and for the optimization of reaction conditions, thereby accelerating the pace of chemical research and development.
Synthetic Applications and Utility of 3 Chlorobicyclo 2.2.1 Hept 5 En 2 One As a Building Block
Precursors for Complex Organic Molecules
Intermediates in Natural Product Synthesis
No information available for 3-Chlorobicyclo[2.2.1]hept-5-en-2-one.
Building Blocks for Pharmaceutical and Agrochemical Synthesis
No information available for this compound.
Scaffold for Conformationally Constrained Systems
Design of Pheromone Analogues
No information available for this compound.
Peptidomimetics and Beta-Sheet Nucleators
No information available for this compound.
Development of Precursors for Advanced Materials
No information available for this compound.
Utility in Cascade Reactions and Multicomponent Synthesis
Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation. These processes are characterized by their high atom economy and procedural simplicity. The rigid, bicyclic framework of this compound, featuring a reactive ketone, a carbon-carbon double bond, and a chlorinated carbon, theoretically presents multiple reactive sites that could be exploited in the design of novel cascade and multicomponent reactions.
However, a thorough search of chemical databases and scholarly articles did not yield specific examples where this compound has been successfully utilized as a key building block in such transformations. The potential for this compound to participate in sequential reactions, where the initial transformation at one functional group triggers subsequent bond-forming events at another, remains an underexplored area of research.
Table 1: Potential Reactive Sites of this compound for Cascade and Multicomponent Reactions
| Functional Group | Potential Reactions |
| Ketone | Aldol (B89426) condensation, Wittig reaction, Grignard addition, etc. |
| Alkene | Diels-Alder reaction, Michael addition, epoxidation, etc. |
| Chloro group | Nucleophilic substitution, cross-coupling reactions |
This table represents theoretical possibilities for reactivity, as no specific applications in cascade or multicomponent reactions have been reported in the reviewed literature.
Q & A
Q. What are the common synthetic routes for 3-Chlorobicyclo[2.2.1]hept-5-en-2-one, and how can yield optimization be approached?
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Look for characteristic signals, e.g., a doublet of doublets for bridgehead protons (~1.60–2.35 ppm) and a carbonyl peak in ¹³C NMR (~200 ppm). provides NMR data for a similar chlorinated bicyclic ketone .
- IR : The carbonyl stretch typically appears near 1780 cm⁻¹, as observed in .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 144 for C₇H₇ClO) and fragmentation patterns.
Purity is assessed via GC-MS or HPLC, with ≥95% purity recommended for further studies.
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in reactions involving this compound?
- Methodological Answer : Stereoselectivity arises from the rigid bicyclic framework and electronic effects of the chlorine substituent. For example, describes tandem anionic [1,3]-[3,3] sigmatropic rearrangements in norbornenone derivatives, where the chlorine atom directs regioselectivity by stabilizing transition states through inductive effects . Computational studies (e.g., DFT) can model these interactions, as suggested in for related cycloadditions .
Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?
-
Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and transition-state geometries. demonstrates radical cascade reactions in bicyclic systems, where computational modeling identified favorable orbital overlap for cyclization steps . For Diels-Alder reactions, assess the dienophile’s LUMO and the diene’s HOMO energy alignment. Software like Gaussian or ORCA can simulate these parameters.
-
Key Considerations :
- Electron-withdrawing groups (e.g., Cl) lower the LUMO energy, enhancing reactivity.
- Steric hindrance from the bicyclic structure may limit endo/exo selectivity.
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies often stem from variations in starting material purity, reaction scale, or workup procedures. For example, reports high yields (91%) using 2-chloronitrile intermediates, while notes lower yields (38%) in radical-mediated syntheses due to competing side reactions . Systematic reproducibility studies should:
Replicate conditions exactly (solvent, temperature, catalyst).
Use internal standards (e.g., deuterated analogs) to quantify losses during purification.
Compare kinetic data (e.g., reaction progress via in situ IR).
Synthesis and Application Considerations
Q. What are the challenges in scaling up laboratory-scale syntheses of this compound for mechanistic studies?
- Methodological Answer : Scaling issues include heat dissipation in exothermic chlorination steps and solvent recovery. recommends using flow chemistry for safer handling of reactive intermediates . For multi-step syntheses (e.g., ’s tandem rearrangements), optimize each step independently and prioritize high-yield reactions (>70%) to minimize cumulative losses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
